molecular formula C14H11Cl2N5O2S B2440196 3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921061-14-5

3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2440196
CAS No.: 921061-14-5
M. Wt: 384.24
InChI Key: MOJWIXMDZNAKFR-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzenesulfonamide group, a tetrazole ring, and chlorophenyl substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the tetrazole ring and the sulfonamide linkage. One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, which is then cyclized to form the tetrazole ring. This intermediate is then reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur or nitrogen atoms.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl rings.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with changes in the oxidation state of specific atoms.

    Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzymatic activity. The tetrazole ring and chlorophenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
  • 3-chloro-N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
  • 3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Uniqueness

3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the tetrazole ring and the sulfonamide group allows for versatile interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5O2S/c15-10-4-6-12(7-5-10)21-14(18-19-20-21)9-17-24(22,23)13-3-1-2-11(16)8-13/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJWIXMDZNAKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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